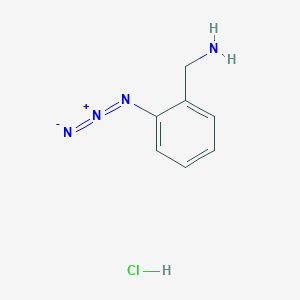

(2-Azidophenyl)methanamin;hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Azidophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9ClN4 It is a derivative of phenylmethanamine, where an azido group is attached to the phenyl ring

Wissenschaftliche Forschungsanwendungen

(2-Azidophenyl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Related compounds such as methenamine and methylamine have been studied extensively. Methenamine is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections . Methylamine has been shown to interact with the ammonia channel in Escherichia coli .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

It is known that the compound is a white, crystalline solid that is soluble in water and ethanol, which may influence its bioavailability.

Result of Action

Related compounds such as methenamine have been shown to have bactericidal effects in acidic environments .

Action Environment

The solubility of the compound in water and ethanol suggests that it may be influenced by the solvent environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidophenyl)methanamine hydrochloride typically involves the azidation of phenylmethanamine. One common method is the reaction of phenylmethanamine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The resulting (2-Azidophenyl)methanamine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of (2-Azidophenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Azidophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, dimethylformamide (DMF), hydrochloric acid.

Reduction Reactions: Hydrogen gas, palladium catalyst.

Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

Substitution Reactions: Various substituted phenylmethanamines.

Reduction Reactions: (2-Aminophenyl)methanamine.

Cycloaddition Reactions: 1,2,3-Triazoles.

Vergleich Mit ähnlichen Verbindungen

Phenylmethanamine: Lacks the azido group, making it less reactive in cycloaddition reactions.

(4-Azidophenyl)methanamine: Similar structure but with the azido group in the para position, which may affect its reactivity and applications.

(2-Aminophenyl)methanamine: The reduced form of (2-Azidophenyl)methanamine hydrochloride, with an amine group instead of an azido group.

Uniqueness: (2-Azidophenyl)methanamine hydrochloride is unique due to the presence of the azido group in the ortho position, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Biologische Aktivität

(2-Azidophenyl)methanamine hydrochloride, with the chemical formula C7H8ClN4, is a compound that has garnered attention in medicinal chemistry and bioconjugation due to its unique azide functional group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug discovery and development.

Chemical Structure and Properties

The compound features an azide group (-N₃) attached to a phenylmethanamine backbone, which confers distinctive reactivity suitable for click chemistry applications. The presence of the azide group allows for bioorthogonal reactions, enabling selective labeling and tracking of biomolecules within biological systems.

Synthesis

The synthesis of (2-azidophenyl)methanamine hydrochloride typically involves the following steps:

- Starting Materials : The synthesis begins with appropriate phenylamine derivatives.

- Reagents : Sodium azide (NaN₃) is commonly used to introduce the azide functionality.

- Reaction Conditions : The reaction is usually conducted under acidic conditions, often utilizing acetic acid as a solvent.

- Purification : The product is purified through standard techniques such as column chromatography.

This method can be scaled for industrial production while maintaining high yield and purity.

The biological activity of (2-azidophenyl)methanamine hydrochloride is primarily attributed to its ability to participate in bioorthogonal reactions, facilitating the formation of stable triazole linkages with various biomolecules. This property is crucial for developing targeted therapies and studying protein interactions within cellular environments.

Antitumor Activity

Recent studies have indicated that (2-azidophenyl)methanamine hydrochloride exhibits potential antitumor activity against various cancer cell lines. Its ability to act as a photosensitizer in photodynamic therapy has also been explored, showing promise in selectively targeting cancerous cells while minimizing damage to surrounding healthy tissues.

Case Studies

Several case studies highlight the compound's effectiveness in biological applications:

- Case Study 1 : A study demonstrated that (2-azidophenyl)methanamine hydrochloride could effectively label proteins in vitro, allowing for visualization and tracking within cellular models. This application is significant for understanding protein dynamics and interactions in live cells .

- Case Study 2 : In another investigation, the compound was used in a drug delivery system where it facilitated the targeted release of therapeutic agents in cancer treatment models. The results indicated enhanced efficacy compared to traditional delivery methods .

Comparative Analysis

The following table compares (2-azidophenyl)methanamine hydrochloride with structurally similar compounds regarding their unique features and applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Azidophenyl)ethan-1-amine | Azido group on a phenethylamine structure | Extensively used in bioorthogonal chemistry |

| 2-(4-Aminophenyl)ethan-1-amine | Amino group instead of azido | Lacks unique reactivity of the azido group |

| 4-(Azidomethyl)phenol | Azido group attached to a phenolic compound | Different reactivity due to phenolic nature |

| 3-Azidobenzyl alcohol | Azido group on a benzyl alcohol structure | Useful in various organic transformations |

The uniqueness of (2-azidophenyl)methanamine hydrochloride lies in its specific application in click chemistry, which allows for selective conjugation reactions that are not possible with compounds lacking the azido functionality.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of (2-azidophenyl)methanamine hydrochloride. Potential areas of exploration include:

- Photosensitizer Development : Investigating its efficacy as a photosensitizer in photodynamic therapy.

- Targeted Drug Delivery Systems : Developing advanced drug delivery systems utilizing its bioorthogonal properties.

- Protein Interaction Studies : Expanding studies on protein-protein interactions to better understand cellular processes.

Eigenschaften

IUPAC Name |

(2-azidophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-6-3-1-2-4-7(6)10-11-9;/h1-4H,5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYAHHSBJQLKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.